molecular formula C15H26ClN B6362817 [(4-tert-Butylphenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240568-33-5

[(4-tert-Butylphenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B6362817
CAS No.: 1240568-33-5
M. Wt: 255.82 g/mol
InChI Key: DGLBQVNLJJHISI-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C15H26ClN. It is known for its versatile applications in scientific research, particularly in the fields of drug synthesis and catalyst development . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)methylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methylpropylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-tert-Butylphenyl)methylamine hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halides or alkoxides.

Scientific Research Applications

(4-tert-Butylphenyl)methylamine hydrochloride is widely used in scientific research due to its diverse applications. Some of the key areas include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby altering the cellular processes and physiological responses.

Comparison with Similar Compounds

(4-tert-Butylphenyl)methylamine hydrochloride can be compared with other similar compounds to highlight its uniqueness . Some of the similar compounds include:

    (4-tert-Butylphenyl)methylamine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.

    (4-tert-Butylphenyl)methylamine acetate: Another salt form that may have distinct pharmacokinetic and pharmacodynamic profiles.

    (4-tert-Butylphenyl)methylamine sulfate: A sulfate salt that may be used in different industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N.ClH/c1-12(2)10-16-11-13-6-8-14(9-7-13)15(3,4)5;/h6-9,12,16H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLBQVNLJJHISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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